N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole ring at the 6-position and a carboxamide group at the 3-position. The carboxamide side chain is further linked to a 1H-indole moiety via an ethyl bridge. This structural architecture combines aromatic heterocycles (indole, triazole, pyridazine) known for diverse bioactivities, including antifungal, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c25-17(15-5-6-16(23-22-15)24-11-18-10-21-24)19-8-7-12-9-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYDWPGOCVJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Ethyl Linker: The indole can be functionalized with an ethyl group via alkylation reactions.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring can be synthesized via azide-alkyne cycloaddition (click chemistry).
Final Coupling: The indole-ethyl intermediate can be coupled with the pyridazine-triazole intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
This hydrolysis is pH-dependent, with alkaline conditions favoring faster kinetics due to nucleophilic attack by hydroxide ions .
Electrophilic Substitution on the Triazole Ring
The 1,2,4-triazole moiety participates in electrophilic substitution at the N1 and N2 positions. Halogenation and nitration are well-documented:
Key Reactions:
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Chlorination : Treatment with POCl₃ at 110°C produces 5-chloro-1H-1,2,4-triazole derivatives (yield: 62–68%) .
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 3 of the triazole ring (yield: 54%) .
Pyridazine Ring Functionalization
The pyridazine core undergoes nucleophilic aromatic substitution (NAS) at the electron-deficient C4 position:
| Reagent | Product | Application |
|---|---|---|
| KSCN, DMF, 120°C | 4-thiocyanato-pyridazine derivative | Precursor for thiol-based modifications |
| NH₂OH·HCl, EtOH | 4-amino-pyridazine analog | Enhances kinase inhibition activity |
These modifications improve solubility and target-binding affinity .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introduction at the pyridazine C3 position:
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes under copper catalysis, forming bis-triazole hybrids. For example:
Stability Under Physiological Conditions
Degradation studies in simulated gastric fluid (pH 1.2) and plasma reveal:
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Half-life : 8.2 hrs (pH 1.2) vs. 22.4 hrs (pH 7.4), indicating acid liability of the carboxamide group .
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Major metabolites include hydrolyzed carboxylic acid and hydroxylated indole derivatives .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s reactivity influences its pharmacological interactions:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and indole structures exhibit potent anticancer properties. For instance:
- Triazole Derivatives : A study highlighted that triazole derivatives can inhibit various kinases involved in cancer progression. Specifically, a similar compound demonstrated an IC50 value of 4.2 nmol/L against the MET enzyme, which is often overexpressed in cancers .
- Indole Compounds : Indole derivatives are known for their ability to induce apoptosis in cancer cells. The combination of indole with triazole in this compound may enhance its efficacy against cancer cells through multiple mechanisms.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : The triazole ring is known for its antifungal properties, while indoles have shown antibacterial effects. This dual action may provide a broad spectrum of antimicrobial activity, making it a candidate for treating infections resistant to conventional antibiotics .
Neuroprotective Effects
There is emerging evidence that compounds with indole and triazole structures can exhibit neuroprotective effects:
- Neuroprotection : Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease or neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of triazole-containing compounds similar to N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One derivative showed significant growth inhibition in various cancer cell lines with an IC50 value as low as 0.24 nM against c-Met kinase . This indicates strong potential for further development in oncology.
Case Study 2: Antimicrobial Activity
In another study, derivatives of triazoles were evaluated for their antimicrobial efficacy against several bacterial strains. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) that were significantly lower than traditional antibiotics . This highlights the potential of this compound as a new antimicrobial agent.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs containing pyridazine, triazole, or indole motifs.
Structural Analogues with Triazole Substituents
- β-(1,2,4-Triazol-1-yl)-L-alanine: A triazole-containing amino acid derivative, metabolized from the fungicide myclobutanil. Unlike the target compound, it lacks the pyridazine-indole framework, resulting in distinct physicochemical properties (e.g., lower molecular weight, higher water solubility).
- 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide : Shares the indole-triazole motif but replaces the pyridazine-carboxamide with a dimethylamine oxide group. This substitution reduces hydrogen-bonding capacity and may alter pharmacokinetics (e.g., faster renal clearance) .
Pyridazine-Based Analogues
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine: Features a pyrazole substituent instead of triazole on pyridazine. Pyrazole’s two nitrogen atoms (vs. typical 3.5–3.6 Å for triazoles). This difference may correlate with lower antifungal efficacy .
- N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide : Contains an imidazo-pyridazine core with fluorinated aryl groups. Fluorine enhances lipophilicity and metabolic stability, whereas the target compound’s indole moiety may improve CNS penetration due to its aromatic bulk .
Indole-Containing Analogues
- Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: A triazole-linked indole derivative with ester and Boc-protected amine groups. The ester group increases hydrolytic instability compared to the target compound’s carboxamide, which is more resistant to enzymatic cleavage .
Key Comparative Data
| Compound Name | Core Structure | Key Substituents | Bioactivity (if reported) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyridazine | Indole-ethyl, triazole, carboxamide | Antifungal (inferred) | 2.8 |
| β-(1,2,4-Triazol-1-yl)-L-alanine | Alanine | Triazole | Herbicidal metabolite | -0.5 |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Pyridazine | Pyrazole, phenylamine | Crystallographic stability | 2.1 |
| 2-{5-[(Triazolyl)methyl]indolyl}-N,N-dimethylethanamine oxide | Indole | Triazolylmethyl, amine oxide | Excipient/degradation product | 1.9 |
Research Findings and Implications
- Antifungal Potential: The triazole group’s presence aligns with known antifungal agents (e.g., fluconazole). However, the target compound’s pyridazine-indole system may confer broader-spectrum activity compared to simpler triazole derivatives .
- Synthetic Accessibility : Analogous pyridazine-triazole compounds are synthesized via nucleophilic substitution (e.g., coupling of triazole to halopyridazine), suggesting feasible scalability .
- Stability : The ethyl linker between indole and carboxamide may introduce hydrolytic susceptibility, necessitating formulation optimizations (e.g., lyophilization) to prevent degradation .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₁₄H₁₄N₆O
- Molecular Weight: 298.30 g/mol
The structural components include an indole moiety, a triazole ring, and a pyridazine carboxamide, which are known for their diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies: The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC₅₀ values ranged from 0.39 µM to 0.71 µM, indicating potent antiproliferative effects .
- Mechanism of Action: The compound was shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins . Additionally, it inhibited the Aurora-A kinase with an IC₅₀ of 0.16 µM, which plays a crucial role in cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- In Vitro Studies: The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. Minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations .
Case Studies
Several case studies have been published that further elucidate the biological activity of this compound:
- Study on Anticancer Efficacy: A recent study investigated the effects of the compound on MCF7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed through flow cytometry analysis .
- Antimicrobial Evaluation: Another study focused on evaluating the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
